Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260638
InChI: InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3
SMILES:
Molecular Formula: C15H21FN2O4S
Molecular Weight: 344.4 g/mol

Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18260638

Molecular Formula: C15H21FN2O4S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate -

Specification

Molecular Formula C15H21FN2O4S
Molecular Weight 344.4 g/mol
IUPAC Name tert-butyl 4-(4-fluorosulfonylphenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3
Standard InChI Key MKZNOGPSXBZXPN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)F

Introduction

Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives. This compound features a tert-butyl carbamate protecting group on the piperazine nitrogen and a fluorosulfonyl-substituted phenyl ring. Piperazine derivatives are widely studied for their diverse biological activities, including potential applications in pharmaceuticals and agrochemicals.

Synthesis and Preparation

The synthesis of tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate typically involves:

  • Starting Materials: Piperazine derivatives are used as precursors, with tert-butyl chloroformate serving as the source of the carbamate group.

  • Reaction Steps:

    • Protection of the piperazine nitrogen with tert-butyl chloroformate.

    • Electrophilic aromatic substitution to introduce the fluorosulfonyl group onto the phenyl ring.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Analytical Data

The characterization of this compound involves standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Used to confirm the structure by analyzing chemical shifts corresponding to the piperazine and phenyl groups.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as the sulfonamide (S=O stretching) and carbamate (C=O stretching).

  • X-ray Crystallography: Provides detailed structural information if crystalline samples are available.

Potential Challenges in Research

  • Reactivity of Fluorosulfonyl Group: The fluorosulfonyl moiety is highly reactive, which may complicate handling and storage.

  • Limited Solubility: Certain solvents may not adequately dissolve the compound, requiring optimization during synthesis or biological assays.

  • Biological Testing: As with many synthetic compounds, detailed toxicity and pharmacokinetic studies are necessary to evaluate its safety profile.

Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Key Functional GroupsPotential Applications
Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate 280.34Fluorophenyl, piperazineAntimicrobial, enzyme inhibition
Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate 280.34Fluorophenyl, piperazineDrug discovery
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate344.40Fluorosulfonamide, piperazineEnzyme inhibition, synthetic precursor

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